N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
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Overview
Description
N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a pyrazole moiety, and a carbamoylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the pyrazole moiety and the carbamoylphenyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-2-carboxamide derivatives and pyrazole-containing molecules. Examples include:
- N-(2-carbamoylphenyl)-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
Uniqueness
N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, may enhance its antimicrobial and anticancer properties compared to similar compounds without this functional group.
Properties
Molecular Formula |
C17H14ClN5O5 |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClN5O5/c1-9-14(18)16(23(26)27)21-22(9)8-10-6-7-13(28-10)17(25)20-12-5-3-2-4-11(12)15(19)24/h2-7H,8H2,1H3,(H2,19,24)(H,20,25) |
InChI Key |
PWTCORFWWCAQMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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